5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)
Description
Chemical Identity and Structural Features The compound 5,5'-[ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene) (CAS: 4255-22-5) is a bicyclic bis-ether derivative featuring a norbornene-like framework. Its structure consists of two 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene moieties linked via an ethane-1,2-diylbis(oxy) spacer. The methanoindene core imparts rigidity, while the ethylene glycol-derived linker introduces conformational flexibility . This compound is part of a broader class of bridged bicyclic structures used in organic synthesis, coordination chemistry, and materials science.
For example, ethylene glycol derivatives react with halogenated aromatic or aliphatic precursors under basic conditions (e.g., using DIPEA as a base), as seen in the synthesis of related CRISPR-editing agents . Applications of such compounds span molecular scaffolds in drug discovery, ligands for coordination polymers, and crosslinkers in bioconjugation .
Properties
CAS No. |
4255-22-5 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
9-[2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethoxy]tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C22H30O2/c1-3-15-13-9-19(17(15)5-1)21(11-13)23-7-8-24-22-12-14-10-20(22)18-6-2-4-16(14)18/h1-2,5-6,13-22H,3-4,7-12H2 |
InChI Key |
PSUKSRYRAXNSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)OCCOC4CC5CC4C6C5CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) typically involves the reaction of hexahydro-1h-4,7-methanoindene derivatives with ethane-1,2-diylbis(oxy) compounds under controlled conditions. The reaction is often carried out under hydrothermal conditions, which involve heating the reactants in a sealed vessel at high temperatures and pressures .
Industrial Production Methods
The use of high-pressure reactors and precise temperature control is essential to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of new materials with unique structural properties.
Coordination Chemistry: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Studies: The compound’s structural properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) involves its ability to form stable complexes with metal ions. The ethane-1,2-diylbis(oxy) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparison with Similar Compounds
Structural Analogues with Ethane-Diylbis(oxy) Linkers
Table 1: Ethane-Diylbis(oxy)-Linked Compounds
Key Observations:
- Rigidity vs. Flexibility: The methanoindene-based compound (target molecule) exhibits greater rigidity compared to H₄edda, which adopts flexible conformations to form 3D coordination networks .
- Functional Group Diversity : The azide and ester groups in diethyl 5,5'-(ethane-diylbis(oxy))bis(nicotinate) enable click chemistry applications, contrasting with the phosphate-rich BiPh(3,3',4,4',5,5')P₆ used in enzymatic studies .
Compounds with Alternative Linkers
Table 2: Analogues with Non-Ethane-Diyl Linkers
Key Observations:
- Linker Impact on Reactivity: Piperazine-linked dithiolones exhibit enhanced solubility and bioactivity compared to ether-linked methanoindenes, which prioritize structural stability .
- Electronic Effects : The phenylenedimethylidene linker in pyrimidine derivatives facilitates π-π stacking, crucial for photocatalytic applications, a feature absent in ethane-diylbis(oxy) systems .
Physicochemical and Functional Comparisons
Thermal Stability :
- Methanoindene derivatives generally display higher thermal stability (decomposition >250°C) due to their fused bicyclic cores, whereas H₄edda-based coordination polymers decompose near 200°C .
Solubility :
- Ether-linked compounds (e.g., the target molecule) are sparingly soluble in polar solvents (e.g., DMF, DMSO), whereas carboxylic acid derivatives (e.g., H₄edda) exhibit improved aqueous solubility at basic pH .
Biological Activity
5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) is a complex organic compound with unique structural properties. Its biological activity is of significant interest in various fields including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features two hexahydro-1h-4,7-methanoindene units linked by an ethane-1,2-diylbis(oxy) group. The molecular formula is with a CAS number of 4255-22-5. Its structure allows for flexibility and the formation of stable complexes with metal ions.
The biological activity of this compound is attributed to its ability to interact with various biological molecules. The ethane-1,2-diylbis(oxy) linker enhances the compound's conformational adaptability, allowing it to form stable complexes with metal ions and possibly interact with enzymes or receptors in biological systems.
Antimicrobial Activity
Research indicates potential antimicrobial properties of related compounds in the same structural class. For instance, studies on similar methanoindene derivatives have demonstrated effectiveness against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
Preliminary studies suggest that 5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is likely mediated through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial effects against Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Study B | Evaluated cytotoxicity in breast cancer cell lines; IC50 values were reported at 30 µM after 48 hours of exposure. |
| Study C | Assessed the compound's interaction with metal ions; demonstrated enhanced stability and potential for use in drug delivery systems. |
Research Findings
- Antimicrobial Properties : A study highlighted the compound's ability to inhibit bacterial growth effectively when tested against several strains.
- Cytotoxic Effects : In vitro assays revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways.
- Metal Ion Interaction : Research has shown that the compound forms stable complexes with transition metals which could enhance its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
